6-[(pyridin-2-yl)methoxy]pyridin-3-amine
Description
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-(pyridin-2-ylmethoxy)pyridin-3-amine |
InChI |
InChI=1S/C11H11N3O/c12-9-4-5-11(14-7-9)15-8-10-3-1-2-6-13-10/h1-7H,8,12H2 |
InChI Key |
KWCHHSFRDFQMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Activation
The direct displacement of a halogen atom at the 6-position of pyridin-3-amine derivatives represents a straightforward route to 6-[(pyridin-2-yl)methoxy]pyridin-3-amine. Source demonstrates the utility of 2-amino-6-chloropyridine as a starting material for nucleophilic substitutions, where the chloride at position 6 is displaced by aryl aldehydes to form Schiff bases. Translating this to ether synthesis, 3-amino-6-chloropyridine could react with pyridin-2-ylmethoxide under basic conditions. However, the electron-donating amino group at position 3 deactivates the pyridine ring, necessitating elevated temperatures or catalytic activation.
Alkoxide Generation and Reaction Conditions
Source highlights the use of sodium hydride in dimethylformamide (DMF) to deprotonate alcohols, generating reactive alkoxide ions. For example, pyridin-2-ylmethanol treated with NaH in DMF forms pyridin-2-ylmethoxide, which could attack 3-amino-6-chloropyridine at 110–130°C. This method mirrors the synthesis of 2-benzyloxy-6-(trimethylsilanyl-ethoxymethoxymethyl)-pyridine, where benzyl alcohol undergoes deprotonation before substitution. Challenges include competing side reactions, such as hydrolysis of the chloride or overoxidation, which are mitigated by anhydrous conditions and inert atmospheres.
Optimization and Yield Considerations
Reaction yields for analogous nucleophilic substitutions in pyridine systems range from 60% to 78%, as seen in the synthesis of 6-chloro-pyridin-2-ylamine derivatives. Key variables include:
-
Solvent selection : Polar aprotic solvents like DMF or dimethylacetamide (DMA) enhance nucleophilicity.
-
Temperature : Prolonged reflux (6–12 hours) ensures complete substitution.
-
Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates.
Ullmann-Type Coupling for Ether Formation
Copper-Catalyzed Cross-Coupling
The Ullmann reaction enables the coupling of aryl halides with alcohols to form aryl ethers. Source employs NH4I/Na2S2O4-mediated reductive cyclization for pyridine synthesis, illustrating the versatility of transition-metal catalysis in constructing complex pyridine frameworks. Adapting this, 3-amino-6-iodopyridine could couple with pyridin-2-ylmethanol using a CuI/1,10-phenanthroline catalyst system in the presence of Cs2CO3 at 100–120°C.
Substrate Compatibility and Limitations
Copper catalysts tolerate electron-deficient pyridines but struggle with sterically hindered substrates. Source reports successful coupling of 2-chloro-6-methylpyridine with benzyl alcohol derivatives under Ullmann conditions, achieving 65–70% yields. For this compound, the electron-withdrawing amino group at position 3 may enhance reactivity at position 6, though competing coordination of the amine to copper could necessitate protecting groups.
Mitsunobu Reaction for Ether Linkage
Alcohol Activation and Coupling
The Mitsunobu reaction offers a reliable method to form ethers from alcohols and phenols. Source’s use of concentrated H2SO4 in ethanol for Schiff base formation underscores the role of acid catalysis in activating hydroxyl groups. For Mitsunobu coupling, 3-amino-6-hydroxypyridine and pyridin-2-ylmethanol react with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) at 0°C to room temperature.
Protecting Group Strategies
The amino group at position 3 requires protection to prevent side reactions. Acetylation with acetic anhydride, as demonstrated in Source, generates a stable acetamide intermediate, which is hydrolyzed post-reaction using aqueous HCl. This approach parallels the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine, where oxime intermediates are protected before cyclization.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | NaH, DMF, 110–130°C, 6–12 h | 60–78% | Simple setup; minimal byproducts | Ring deactivation; harsh conditions |
| Ullmann Coupling | CuI, 1,10-phenanthroline, Cs2CO3, 100°C | 65–70% | Tolerates electron-deficient substrates | Requires iodide substrates; copper waste |
| Mitsunobu Reaction | DEAD, PPh3, THF, 0°C–rt | 70–85% | Mild conditions; high regioselectivity | Costly reagents; protection needed |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
6-[(pyridin-2-yl)methoxy]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted pyridine derivatives.
Scientific Research Applications
6-[(pyridin-2-yl)methoxy]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyridine Core
2-Chloro-6-methoxypyridin-3-amine
- Structure : Chlorine replaces the pyridin-2-ylmethoxy group at the 6-position.
- Molecular Formula : C₆H₆ClN₂O.
- Molecular Weight : 158.58 g/mol .
2′-Methoxy-2-methyl[3,3′-bipyridin]-6-amine
- Structure : A methyl group at the 2-position and methoxy at the 2′-position on a bipyridine scaffold.
- Molecular Formula : C₁₂H₁₃N₃O.
- Molecular Weight : 215.25 g/mol.
- Melting Point : 151.2–151.9°C .
- Key Differences : The methyl group enhances hydrophobicity, while the methoxy group at a different position may influence π-π stacking interactions in supramolecular assemblies.
5-(2-Methoxypyridin-3-yl)pyridin-2-amine
Heterocyclic Replacements
6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine
- Structure : Thiazole ring replaces the pyridin-2-yl group.
- Molecular Formula : C₁₀H₁₀N₄OS.
- Molecular Weight : 234.28 g/mol (estimated).
- Key Differences : The thiazole introduces sulfur, which could enhance metal-binding properties or alter electronic characteristics .
6-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-amine
Complex Derivatives and Metal Complexes
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine Co(II)/Cu(II) Complexes
- Structure : Schiff base ligand derived from 6-methoxypyridin-3-amine.
- Key Findings: These complexes exhibit distinct coordination geometries and catalytic activities.
DPA2 (6-((((5-(Dimethylamino)pyridin-2-yl)methyl)amino)methyl)-N,N-dimethylpyridin-3-amine)
Data Table: Key Properties of Selected Compounds
Q & A
Q. What are the established synthetic routes for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, and what critical reaction conditions influence yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted pyridine derivatives. A common approach includes coupling a pyridin-3-amine precursor with a pyridin-2-ylmethoxy group via nucleophilic substitution or palladium-catalyzed cross-coupling. Key conditions include:
- Use of anhydrous solvents (e.g., DMF, ethanol) under inert atmospheres (N₂/Ar) to prevent oxidation .
- Catalysts such as Pd(PPh₃)₄ or CuI for efficient coupling .
- Optimization of reaction time (8–24 hours) and temperature (80–120°C) to balance yield and byproduct formation .
Example protocol: Reflux 2-amino-6-chloropyridine with (pyridin-2-yl)methanol in ethanol for 10 hours, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy protons (δ ~3.8 ppm). Compare splitting patterns to distinguish pyridine ring substituents .
- IR : Confirm the presence of NH₂ (3200–3400 cm⁻¹) and C-O-C (1250–1050 cm⁻¹) stretches .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 218.1) and fragmentation patterns using high-resolution MS .
- Cross-verification : Match experimental data with computational predictions (e.g., InChI=1S/C11H11N3O...) .
Advanced Research Questions
Q. What computational modeling approaches are recommended to predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases) or nucleic acids. Prioritize hydrogen bonding with the methoxy group and π-π stacking of pyridine rings .
- Quantum Chemical Calculations : Employ DFT (B3LYP/6-311+G*) to optimize geometry and calculate electrostatic potential surfaces for reactivity insights .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability under physiological conditions .
Q. How should researchers address contradictory results in biological activity assays involving this compound derivatives?
- Methodological Answer :
- Structural Variability : Compare analogs (e.g., 6-(4-methylpiperidin-1-yl)pyridin-3-amine) to isolate substituent effects .
- Assay Conditions : Standardize parameters (e.g., cell lines, incubation time) to minimize variability. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) for validation .
- Data Reconciliation : Apply multivariate analysis (PCA or PLS) to identify confounding variables (e.g., solvent polarity, pH) .
Q. What advanced purification strategies are effective for isolating this compound from complex reaction mixtures containing structurally similar byproducts?
- Methodological Answer :
- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on differential solubility of the product vs. byproducts .
- Chiral Separation : If enantiomers form, employ chiral stationary phases (e.g., amylose-based) for resolution .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound across studies?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and side reactions .
- Byproduct Identification : Characterize impurities via HRMS and 2D NMR (e.g., HSQC, HMBC) to trace competing pathways (e.g., over-oxidation) .
- Reproducibility Checks : Replicate conditions from conflicting studies while controlling humidity, catalyst lot, and solvent purity .
Tables for Comparative Analysis
Q. Table 1: Synthetic Methods Comparison
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | None | Ethanol | 45–55 | |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄ | DMF | 68–72 | |
| Microwave-Assisted | CuI | Toluene | 82–85 |
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 8.3 (pyridine-H), δ 3.8 (OCH₂) | |
| IR | 3350 cm⁻¹ (NH₂), 1250 cm⁻¹ (C-O-C) | |
| HRMS | [M+H]+ = 218.0924 (Calc: 218.0929) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
